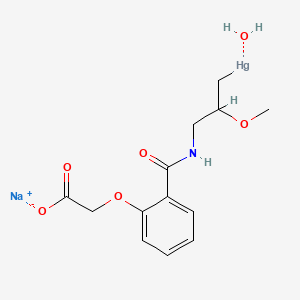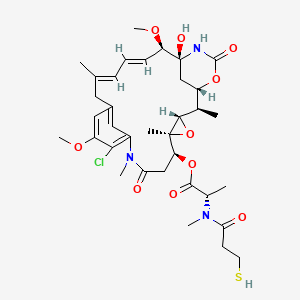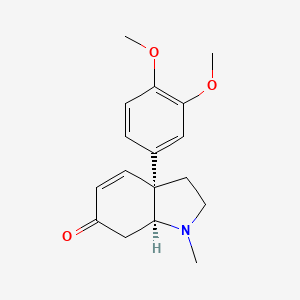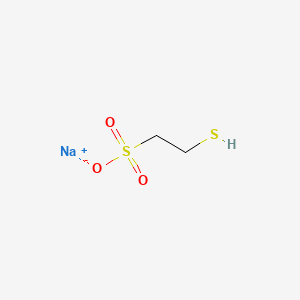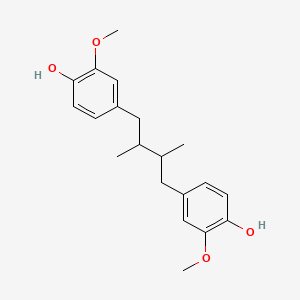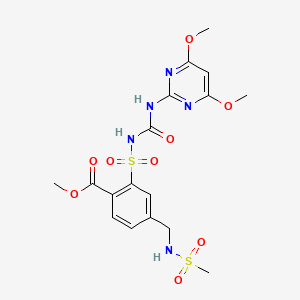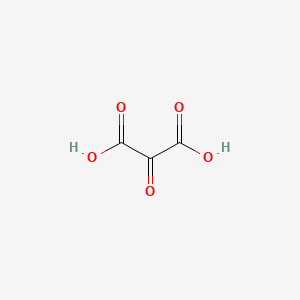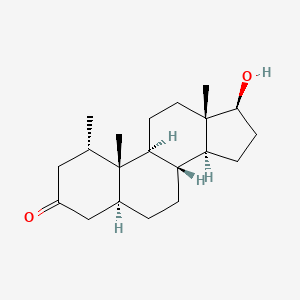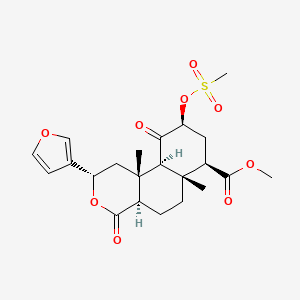
メテノロン酢酸エステル
概要
説明
Methenolone acetate is a synthetic anabolic steroid with significant applications in enhancing muscle growth, physical performance, and overall health . It functions by stimulating protein synthesis, increasing red blood cell count, acting as a glucocorticoid antagonist, aiding in fat metabolism, and boosting the immune system . It was used mainly in the treatment of anemia due to bone marrow failure .
Synthesis Analysis
Methenolone acetate has some specific characteristics different from testosterone due to the 1-position of the double bond of methenolone . It is not able to aromatize to estrogens, which leads to a considerably higher anabolic activity than testosterone homologues . The chemistry of Meldrum’s acid has been surveyed in comprehensive reviews .Molecular Structure Analysis
The molecular formula of Methenolone acetate is C22H32O3 . The Methenolone acetate molecule contains a total of 60 bonds. There are 28 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), and 1 ketone(s) (aliphatic) .Chemical Reactions Analysis
Methenolone acetate is a synthetic androstane steroid and a derivative of DHT . It is the C17β acetate ester of metenolone, which itself is 1-methyl-δ 1 -4,5α-dihydrotestosterone (1-methyl-δ 1 -DHT) or 1-methyl-5α-androst-1-en-17β-ol-3-one .Physical And Chemical Properties Analysis
Methenolone acetate has a molecular formula of C22H32O3 and an average mass of 344.488 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 441.2±45.0 °C at 760 mmHg, and a flash point of 189.9±28.8 °C .科学的研究の応用
筋肉の成長促進
メテノロン酢酸エステルは、筋肉の成長を著しく促進する合成アナボリックステロイドです。 タンパク質合成を刺激し、筋肉の成長と回復に不可欠であり、筋肉量の増加につながります .
身体能力の向上
メテノロン酢酸エステルは、全体的な身体能力の向上に重要な役割を果たします。 赤血球の数を増加させ、心臓血管の持久力と筋肉のスタミナを向上させ、長時間の身体活動に不可欠です .
グルココルチコイド拮抗薬としての作用
メテノロン酢酸エステルは、グルココルチコイド拮抗薬として作用し、体内のコルチゾールレベルを低下させます。 これにより、筋肉の分解を防ぎ、筋肉量の維持をサポートします .
脂肪代謝の促進
メテノロン酢酸エステルは脂肪代謝を促進し、貯蔵された脂肪をエネルギーとして利用するように促し、より筋肉質な体組成に貢献します .
免疫システムの強化
メテノロン酢酸エステルは、免疫システムに好影響を与え、体の感染症や病気に対する抵抗力を高める可能性があります .
フィットネス業界における用途
フィットネス業界では、メテノロン酢酸エステルは、ボディビルディングやフィットネスルーティンのさまざまな段階に対応する特定の特性により、独自の地位を築いています。 バルクアップフェーズでは、メテノロン酢酸エステルは、テストステロン、デカ・デュラボリン(ナンドロロンデカノエート)、ボルデノン(エクイポイズ)などの他のアナボリックステロイドとの相乗効果を高める能力が高く評価されており、これらの化合物を初めて導入するときにユーザーが経験する可能性のある不快な副作用を軽減しながら、効果を最大化します .
構造解析
メテノロン酢酸エステルは、単結晶X線回折や粉末X線回折などの手法を用いて構造解析されています . この構造解析は、メテノロン酢酸エステルの特性と挙動を分子レベルで理解するために不可欠です .
医療用途
メテノロン酢酸エステルは、メテノロン酢酸エステルやメテノロンエナントエートなどのエステルの形で、医療治療に使用されています . しかし、特定の医療用途については、資料には詳しく記載されていません。
作用機序
Target of Action
Methenolone acetate, also known as metenolone acetate, is a synthetic androgen and anabolic steroid (AAS) medication . The primary target of methenolone acetate is the androgen receptor (AR) , which is the biological target of androgens like testosterone and dihydrotestosterone (DHT) .
Mode of Action
Methenolone acetate acts as an agonist of the androgen receptor . This means it binds to these receptors and activates them, leading to a series of changes in the body. It has moderate anabolic effects and weak androgenic effects .
Biochemical Pathways
As an androgen receptor agonist, it likely influences pathways related to muscle growth and development, protein synthesis, and red blood cell production .
Pharmacokinetics
The metabolism of methenolone acetate has been thoroughly investigated in humans . Like many other androgenic-anabolic steroids, it has been used in sports with the intention of increasing strength and improving performance .
Result of Action
The activation of the androgen receptor by methenolone acetate leads to a range of molecular and cellular effects. These include stimulation of protein synthesis, increased red blood cell count, antagonistic effects on glucocorticoids, aiding in fat metabolism, and boosting the immune system .
Action Environment
The efficacy and stability of methenolone acetate can be influenced by various environmental factors. It’s important to note that the use of methenolone acetate is prohibited in sports by the International Olympic Committee because of concerns over the potential incidence of adverse health effects and for ethical reasons .
Safety and Hazards
特性
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-13-11-16(24)12-15-5-6-17-18-7-8-20(25-14(2)23)21(18,3)10-9-19(17)22(13,15)4/h11,15,17-20H,5-10,12H2,1-4H3/t15-,17-,18-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAUJQOPTMSERF-QWQRBHLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963004 | |
| Record name | Methenolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
434-05-9 | |
| Record name | Methenolone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=434-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methenolone acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methenolone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methenolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxy-1-methyl-5α-androst-1-en-3-one acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHENOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W75590VPKQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Methenolone acetate, like other anabolic steroids, primarily acts by binding to androgen receptors. This binding leads to a cascade of events, including increased protein synthesis and decreased protein breakdown, ultimately promoting tissue building and growth.
ANone: While the exact mechanisms are not fully elucidated in the provided abstracts, one study [] specifically investigates the effect of Methenolone acetate on erythropoietin-responsive cells in rat bone marrow.
ANone: The molecular formula of Methenolone acetate is C22H32O3, and its molecular weight is 344.49 g/mol.
ANone: Specific data on the stability of Methenolone acetate under different conditions is not provided in the abstracts.
ANone: Information on formulation strategies is not available in the provided abstracts.
ANone: Methenolone acetate is available in both oral and injectable forms. The choice of administration route can affect its bioavailability and pharmacokinetic profile. One study [] mentions that the oral form leads to the detection of significant amounts of the major metabolite in urine for several days following a single dose.
ANone: Research [, ] has identified 3α-hydroxy-1-methylen-5α-androstan-17-one as the major urinary metabolite of Methenolone acetate in humans. This finding suggests that reduction at the 3-keto group and oxidation of the 17β-hydroxyl group are key metabolic steps.
ANone: Research [] suggests that consumption of meat from livestock treated with Methenolone acetate, particularly via intramuscular injection, can lead to positive results in doping tests. This finding highlights the potential for inadvertent doping violations in athletes consuming such meat.
ANone: Yes, studies [, , ] utilize rats and veal calves as animal models to investigate the metabolism and effects of Methenolone acetate.
ANone: Methenolone acetate has been explored as a potential treatment option for various conditions, including myelodysplastic syndrome [, , ], aplastic anemia [], and rheumatoid arthritis [, ].
ANone: While long-term effects are not extensively detailed in these abstracts, one study [] mentions potential androgenic effects, including irregular menstruation, clitoral hypertrophy, increased facial hair, hoarse voice, and increased aggression in a female patient.
ANone: Research [, ] indicates that Methenolone acetate, particularly 17α-alkylated forms, can influence plasma antithrombin III levels and other blood clotting factors.
ANone: Several analytical methods have been developed for the detection and quantification of Methenolone acetate. One study [] focuses on developing and validating an RP-HPLC method using UV detection for analyzing the compound in food supplements. Another study [] utilizes gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of Methenolone acetate's major urinary metabolite.
ANone: The abstract describing the RP-HPLC method for Methenolone acetate [] highlights specificity, linearity, accuracy, and precision as key parameters for method validation.
ANone: Yes, several other anabolic steroids exist with potentially comparable effects, including trenbolone acetate, methandrostenolone, nandrolone, and androstanazole. One study [] compares the pharmacological and endocrinological properties of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





